An In-depth Technical Guide to the Physical Properties of Ethyl Thiophene-2-glyoxylate
An In-depth Technical Guide to the Physical Properties of Ethyl Thiophene-2-glyoxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Ethyl thiophene-2-glyoxylate is a pivotal intermediate in medicinal chemistry and a versatile building block in organic synthesis. A thorough understanding of its physical properties is fundamental for its effective application in research and development, particularly in drug discovery and materials science. This technical guide provides a comprehensive overview of the critical physicochemical characteristics of ethyl thiophene-2-glyoxylate, supported by spectral data, safety protocols, and experimental methodologies. The content herein is curated to empower researchers with the necessary knowledge for the confident handling, application, and manipulation of this compound.
Introduction: The Significance of Ethyl Thiophene-2-glyoxylate
Ethyl thiophene-2-glyoxylate (CAS No. 4075-58-5) is a bifunctional organic molecule incorporating a thiophene ring, a ketone, and an ethyl ester group. This unique structural arrangement imparts a rich chemical reactivity, making it a valuable precursor in the synthesis of a wide array of more complex molecules. Its primary applications are in drug discovery, where the thiophene moiety is a common scaffold in various therapeutic agents, and as a key component in the development of novel organic materials. A precise knowledge of its physical properties is not merely academic; it is a prerequisite for optimizing reaction conditions, ensuring safety, and achieving desired synthetic outcomes.
Physicochemical Properties
A clear understanding of the fundamental physical constants of ethyl thiophene-2-glyoxylate is the starting point for its practical application. These properties dictate its behavior in various solvents and at different temperatures, informing decisions on reaction setup, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 4075-58-5 | [1] |
| Molecular Formula | C₈H₈O₃S | [1] |
| Molecular Weight | 184.21 g/mol | [1] |
| Appearance | Clear colorless to yellow to brown liquid | [2] |
| Form | Liquid | [2] |
| Density | 1.25 g/mL | [3] |
| Boiling Point | 102-110 °C at 0.8 mmHg | [3] |
| Refractive Index (n²⁰/D) | 1.5475 - 1.5525 @ 20°C | [2] |
| Flash Point | >110 °C (>230 °F) | [3] |
Solubility Profile
The solubility of a reagent is a critical parameter for its use in synthesis. While precise quantitative solubility data for ethyl thiophene-2-glyoxylate in a wide range of organic solvents is not extensively documented in publicly available literature, its general solubility characteristics can be inferred from its structure and available information. It is described as being difficult to mix with water, indicating poor aqueous solubility.[3] Conversely, it is soluble in many common organic solvents, a property attributable to its organic ester and aromatic thiophene components.
Qualitative Solubility:
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Water: Poorly soluble.
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Organic Solvents (e.g., ethanol, methanol, acetone, toluene, chloroform, ethyl acetate): Generally soluble.
For researchers requiring precise solubility data for specific applications, such as crystallization or formulation, it is recommended to determine this experimentally. A suggested protocol for determining solubility is provided in the experimental section of this guide.
Spectral Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity verification of ethyl thiophene-2-glyoxylate. The following sections detail the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): In a CDCl₃ solvent, the proton NMR spectrum is expected to show the following characteristic signals:
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Thiophene Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the thiophene ring. The coupling patterns (doublets of doublets) and chemical shifts are indicative of their positions on the ring.
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Ethyl Group Protons:
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A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group, typically found around δ 4.4 ppm.
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A triplet corresponding to the methyl protons (-CH₃) of the ethyl group, typically found around δ 1.4 ppm.
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¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum in CDCl₃ will show distinct signals for each unique carbon atom:
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Carbonyl Carbons: Two downfield signals corresponding to the ketone and ester carbonyl carbons.
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Thiophene Carbons: Signals in the aromatic region corresponding to the four carbons of the thiophene ring.
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Ethyl Group Carbons: Two upfield signals corresponding to the methylene and methyl carbons of the ethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of ethyl thiophene-2-glyoxylate is expected to exhibit strong absorption bands characteristic of its functional groups:
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C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.
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C=O Stretch (Ketone): A strong absorption band around 1660-1680 cm⁻¹.
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C-O Stretch (Ester): A strong absorption band in the region of 1000-1300 cm⁻¹.
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C-H Stretch (Aromatic/Thiophene): Absorption bands above 3000 cm⁻¹.
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C-H Stretch (Aliphatic/Ethyl): Absorption bands below 3000 cm⁻¹.
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C=C Stretch (Thiophene Ring): Absorption bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For ethyl thiophene-2-glyoxylate, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (184.21). Common fragmentation patterns for esters and ketones would be anticipated. The presence of sulfur would also result in a characteristic M+2 isotope peak with an abundance of approximately 4.4% relative to the molecular ion peak.[4]
Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when working with any chemical reagent.
Hazard Identification
Ethyl thiophene-2-glyoxylate is classified with the following hazards:
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.
-
Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.
Storage Recommendations
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Container: Keep the container tightly closed to prevent contamination and evaporation.
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Conditions: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
Disposal
Dispose of ethyl thiophene-2-glyoxylate and its containers in accordance with local, regional, and national regulations. Do not allow it to enter the environment.
Experimental Protocols
The following sections provide standardized, step-by-step methodologies for the determination of key physical properties of ethyl thiophene-2-glyoxylate.
Determination of Refractive Index
The refractive index is a measure of how much light bends, or refracts, when it enters a liquid and is a useful indicator of purity. An Abbe refractometer is commonly used for this measurement.
Methodology:
-
Calibration: Ensure the Abbe refractometer is properly calibrated using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of ethyl thiophene-2-glyoxylate onto the clean, dry prism of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the desired temperature (typically 20°C), which is often controlled by a circulating water bath.
-
Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Record: Read the refractive index value from the instrument's scale.
-
Cleaning: Thoroughly clean the prism with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue after the measurement.
Determination of Boiling Point at Reduced Pressure
Given that ethyl thiophene-2-glyoxylate may decompose at its atmospheric boiling point, determining its boiling point under reduced pressure is a common and necessary practice.
Methodology:
-
Apparatus Setup: Assemble a micro-distillation apparatus or a setup for boiling point determination under vacuum. This typically includes a small flask, a condenser, a vacuum adapter, a manometer to measure pressure, and a heat source (e.g., an oil bath).
-
Sample Addition: Place a small volume of ethyl thiophene-2-glyoxylate and a boiling chip or a magnetic stir bar into the distillation flask.
-
Evacuation: Gradually apply vacuum to the system to the desired pressure. Ensure all joints are properly sealed.
-
Heating: Gently and uniformly heat the sample.
-
Observation: Observe for the formation of a steady stream of bubbles and the condensation of vapor on the thermometer bulb.
-
Equilibrium: The boiling point is the temperature at which the liquid and vapor are in equilibrium, indicated by a stable temperature reading while the liquid is boiling and condensing.
-
Recording: Record the stable temperature reading and the corresponding pressure from the manometer.
Conclusion
This technical guide has synthesized the essential physical properties of ethyl thiophene-2-glyoxylate, providing a robust foundation for its use in scientific research and development. From its fundamental physicochemical constants and spectral signatures to critical safety information and practical experimental protocols, this document serves as a comprehensive resource. By leveraging the information presented herein, researchers can handle and utilize ethyl thiophene-2-glyoxylate with a higher degree of precision, safety, and success in their synthetic endeavors.
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